molecular formula C21H19N5O B13408827 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea CAS No. 796967-10-7

1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea

Número de catálogo: B13408827
Número CAS: 796967-10-7
Peso molecular: 357.4 g/mol
Clave InChI: SPMHGQZFMNZCBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of VEGFR2/Flt3/c-Kit Inhibitor involves the formation of a 3-aminoindazolylurea structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness.

Análisis De Reacciones Químicas

The VEGFR2/Flt3/c-Kit Inhibitor undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the indazole ring or the phenyl groups, potentially altering the compound’s activity.

    Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace hydrogen atoms on the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

The VEGFR2/Flt3/c-Kit Inhibitor has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in various chemical pathways.

    Biology: Helps in understanding the signaling pathways mediated by VEGFR2, Flt3, and c-Kit, which are crucial for cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those where VEGFR2, Flt3, and c-Kit are overexpressed.

Mecanismo De Acción

The VEGFR2/Flt3/c-Kit Inhibitor exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2, Flt3, and c-Kit. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation, migration, and survival. The compound has shown potent inhibitory activity with IC50 values in the nanomolar range for these receptors .

Comparación Con Compuestos Similares

Similar compounds to the VEGFR2/Flt3/c-Kit Inhibitor include other tyrosine kinase inhibitors such as:

    Sunitinib: Targets multiple tyrosine kinases including VEGFR, PDGFR, and c-Kit.

    Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.

    Imatinib: Primarily targets BCR-ABL, c-Kit, and PDGFR.

The uniqueness of the VEGFR2/Flt3/c-Kit Inhibitor lies in its specific and potent inhibition of VEGFR2, Flt3, and c-Kit, making it a valuable tool for studying these pathways and their roles in disease .

Propiedades

Número CAS

796967-10-7

Fórmula molecular

C21H19N5O

Peso molecular

357.4 g/mol

Nombre IUPAC

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C21H19N5O/c1-13-4-2-5-16(12-13)24-21(27)23-15-10-8-14(9-11-15)17-6-3-7-18-19(17)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27)

Clave InChI

SPMHGQZFMNZCBV-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.